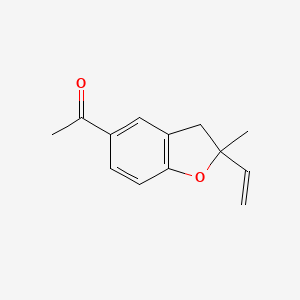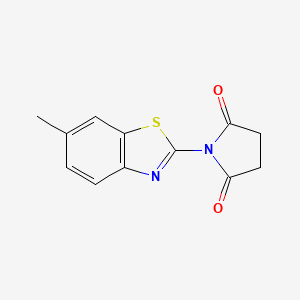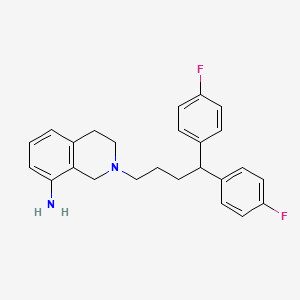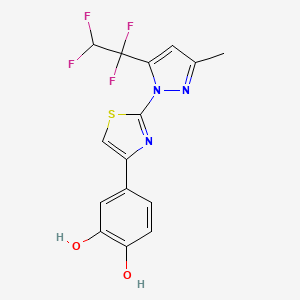
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- is a complex organic compound that features a unique combination of functional groups, including a pyrocatechol moiety, a pyrazole ring, and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrocatechol derivative, followed by the introduction of the pyrazole and thiazole rings through cyclization reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The pyrocatechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrocatechol moiety would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole or thiazole rings.
Applications De Recherche Scientifique
Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrocatechol derivatives: Compounds with similar pyrocatechol moieties but different substituents.
Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.
Thiazole derivatives: Compounds containing the thiazole ring with different substituents.
Uniqueness
What sets Pyrocatechol, 4-(2-(3-methyl-5-(1,1,2,2-tetrafluoroethyl)-1-pyrazolyl)-4-thiazolyl)- apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
75013-45-5 |
|---|---|
Formule moléculaire |
C15H11F4N3O2S |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
4-[2-[3-methyl-5-(1,1,2,2-tetrafluoroethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]benzene-1,2-diol |
InChI |
InChI=1S/C15H11F4N3O2S/c1-7-4-12(15(18,19)13(16)17)22(21-7)14-20-9(6-25-14)8-2-3-10(23)11(24)5-8/h2-6,13,23-24H,1H3 |
Clé InChI |
CLPJVKREOPCTFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(C(F)F)(F)F)C2=NC(=CS2)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)

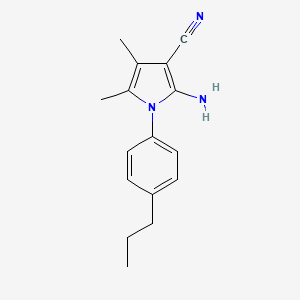

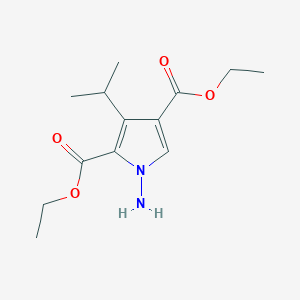
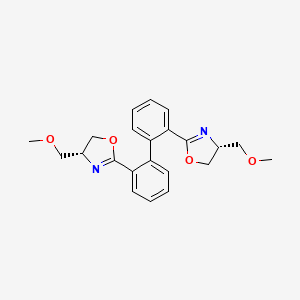
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)



